molecular formula C9H15N3O4 B2624398 2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247207-02-7

2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid

Cat. No.: B2624398
CAS No.: 2247207-02-7
M. Wt: 229.236
InChI Key: KFEOTMDCCBDKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a methoxyethoxy group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine under ultrasonic exposure in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction produces the corresponding pyrazole derivative, which can then be further functionalized to introduce the methoxyethoxy group and the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group or the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyethoxy group and an aminoacetic acid moiety makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-12-6-7(10-5-8(13)14)9(11-12)16-4-3-15-2/h6,10H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEOTMDCCBDKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCOC)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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